molecular formula C5HF9O4 B118423 Perfluoro-3,6-dioxaheptanoic acid CAS No. 151772-58-6

Perfluoro-3,6-dioxaheptanoic acid

Cat. No.: B118423
CAS No.: 151772-58-6
M. Wt: 296.04 g/mol
InChI Key: PPWRLPJIHGWGFH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Thermal Decomposition Mechanisms

Thermal degradation studies reveal that Perfluoro-3,6-dioxaheptanoic acid undergoes C–O ether bond cleavage and decarboxylation under elevated temperatures. Computational analyses at the M06-2X/Def2-TZVP level of theory identified bond dissociation energies (BDEs) critical to its breakdown :

Bond TypeBDE (kcal/mol)Role in Degradation
C–O (ether, near carboxyl)65–78Primary cleavage site for fragmentation
C–C (α-C to β-C)88–93Secondary pathway for radical formation
O–H (carboxyl group)110–115Decarboxylation initiates decomposition

Key Pathways :

  • Primary Pathway : Cleavage of the C–O ether bond proximal to the carboxyl group generates trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA) precursors .

  • Minor Pathway : Cleavage of the distal C–O ether bond yields perfluorobutanoic acid (PFBA) .

  • Decarboxylation : Loss of CO₂ produces perfluoro(propyl vinyl ether), a persistent intermediate .

Radical-Mediated Reaction Pathways

Radical recombination plays a central role in forming transient and stable degradation products. High-resolution mass spectrometry (HRMS) and gas chromatography–mass spectrometry (GC-MS) identified the following intermediates :

Radical IntermediateReaction PathwayFinal Product
CF₃CF₂CF₂·Recombination with ·OCFCF₃COOHPFBA
·PFPrA-HHydrogen abstraction and defluorinationTFA
CF₂=CF–O–CF(CF₃)COOHβ-scission and fluorine eliminationPerfluoropropene (C₃F₆)

Kinetic Insights :

  • Radical lifetimes range from nanoseconds to hours depending on temperature and pressure .

  • Activation energies for β-scission and fluorine elimination vary between 12–47 kcal/mol , favoring shorter-chain products .

Environmental and Oxidative Reactivity

While thermal degradation dominates laboratory studies, environmental transformations are less characterized. Key findings include:

  • Electron-Withdrawing Effects : The −CF₃ group on the α-carbon inhibits oxidative degradation (e.g., by UV/persulfate) but accelerates thermal decarboxylation .

  • Hydrolysis Stability : The ether linkage resists hydrolysis, contributing to environmental persistence .

Comparative Reactivity with Other PFECAs

This compound’s reactivity aligns with structurally similar PFECAs, but its branched ether moiety introduces distinct pathways :

FeatureThis compoundHFPO-DA (GenX)
Primary Degradation SiteProximal C–O ether bondα-C defluorination
Dominant ProductTFA, PFBATFA, PFPrA
BDE (C–O bond, kcal/mol)65–7870–85

Experimental Data from Thermal Studies

Controlled thermal degradation experiments (250–400°C) identified the following products :

Temperature (°C)Major ProductsYield (%)Detection Method
300TFA, PFBA45–60HRMS, GC-MS
350Perfluoropropene, CO₂20–30FTIR, Quadrupole MS
400CF₃·, COF₂<10Radical trapping assays

Computational Insights

Density functional theory (DFT) simulations explain the preference for specific pathways :

  • Electron Density Distribution : The carboxyl group polarizes adjacent bonds, lowering BDEs for proximal C–O bonds.

  • Transition States : Decarboxylation proceeds via a five-membered cyclic transition state, reducing activation energy .

Implications for PFAS Remediation

  • Thermal Treatment : Effective for breaking ether linkages but risks forming shorter-chain PFAS (e.g., TFA) .

  • Radical Quenching : Adding radical scavengers (e.g., hydrogen donors) may mitigate recombination pathways .

This synthesis integrates mechanistic, computational, and experimental data to outline the reactivity profile of this compound, emphasizing its resistance to environmental degradation and propensity for generating persistent byproducts under thermal conditions.

Scientific Research Applications

Chemical Properties and Mechanism of Action

NFDHA is characterized by its perfluorinated carbon chain and oxygen functionalities, with a molecular formula of C5HF9O4. Its interactions with biological systems primarily involve modulation of cell signaling pathways and gene expression through binding to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and energy homeostasis .

Chemistry

NFDHA is utilized as a surfactant and emulsifier in various chemical reactions. Its stability and resistance to metabolic degradation make it suitable for applications in chemical synthesis and formulation processes.

Biology

Research has indicated that NFDHA affects cellular functions, including cell viability and mitochondrial membrane potential. A high-throughput toxicity screen revealed that at certain concentrations, NFDHA can enhance cell viability in human placental trophoblast cells (JEG-3) while also disrupting normal cellular functions .

Medicine

The compound is being investigated for its potential use in drug delivery systems due to its unique properties that allow for stability in biological environments. Its ability to modulate cellular responses could lead to innovative therapeutic strategies.

Environmental Science

NFDHA is studied for its environmental impact as a contaminant in water systems. Its persistence and bioaccumulation potential raise concerns regarding human health and ecological risks associated with PFAS contamination .

Toxicological Studies

Recent studies have highlighted the toxicological profiles of NFDHA in various biological contexts. For instance, a study utilizing JEG-3 cells demonstrated significant alterations in gene expression linked to oxidative stress response and xenobiotic transport upon exposure to NFDHA . The following table summarizes key findings from toxicity studies:

CompoundEC50 (µM)Effect on Cell ViabilityNotable Gene Expression Changes
This compound (NFDHA)100IncreasedDisrupted oxidative stress genes
Perfluorooctanoic acid (PFOA)10DecreasedAltered mitochondrial function
Ammonium perfluoro-2-methyl-3-oxahexanoate (GenX)30DecreasedChanges in xenobiotic transport

Industrial Applications

NFDHA is employed in the production of aqueous film-forming foams (AFFF), which are used extensively in firefighting applications due to their effectiveness against flammable liquid fires. The compound's unique properties allow for rapid spreading over surfaces, forming a barrier that suppresses fire.

Case Study 1: High-Throughput Toxicity Screening

A study conducted on JEG-3 cells evaluated the effects of NFDHA alongside other PFAS compounds. Results indicated that NFDHA increased cell viability at specific concentrations while disrupting normal trophoblast function through altered gene expression related to oxidative stress .

Case Study 2: Environmental Impact Assessment

The environmental implications of NFDHA have been assessed through various studies focusing on water contamination near manufacturing sites. These studies emphasize the need for stringent regulations concerning PFAS emissions due to their persistence and potential health risks .

Comparison with Similar Compounds

Perfluoro-3,6-dioxaheptanoic acid is unique among PFAS due to its specific molecular structure, which imparts distinct properties such as high thermal stability and resistance to degradation. Similar compounds include:

These compounds share similar applications and environmental concerns but differ in their chemical structures and specific properties.

Biological Activity

Perfluoro-3,6-dioxaheptanoic acid (NFDHA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which has garnered significant attention due to its environmental persistence and potential biological effects. This article provides a comprehensive overview of the biological activity associated with NFDHA, including its toxicity, metabolic pathways, and implications for human health and the environment.

Overview of this compound

NFDHA is characterized by a unique structure that includes perfluorinated carbon chains and oxygen functionalities. Its chemical formula is C5HF9O4, and it is primarily used in industrial applications such as aqueous film-forming foams (AFFF) and various surface-active agents in textiles and other industries .

High-Throughput Toxicity Screening

A recent study utilized a high-throughput toxicity screen (HTTS) to evaluate the effects of NFDHA along with 41 other PFAS on human placental trophoblast cells (JEG-3). The findings indicated that NFDHA exhibited varying effects on cell viability, proliferation, and mitochondrial membrane potential (MMP). Notably, NFDHA was found to increase cell viability at certain concentrations, suggesting a complex interaction with cellular pathways .

Table 1: EC50 Values for Selected PFAS in JEG-3 Cells

CompoundEC50 (µM)Effect on Cell Viability
This compound100Increased
Perfluorooctanoic acid (PFOA)10Decreased
Ammonium perfluoro-2-methyl-3-oxahexanoate (GenX)30Decreased

Gene Expression Alterations

Further analysis revealed that exposure to NFDHA led to significant alterations in the expression of genes vital for trophoblast function. Specifically, genes associated with oxidative stress response and xenobiotic transport showed disrupted regulation. This suggests that NFDHA may interfere with normal placental function and fetal development .

Metabolic Pathways and Clearance

The metabolic clearance of NFDHA has been investigated using hepatic models. Studies indicate that NFDHA exhibits relatively low hepatic clearance rates compared to other PFAS compounds. This low clearance suggests a potential for bioaccumulation within biological systems .

Table 2: Hepatic Clearance Rates of Selected PFAS

CompoundClearance Rate (µL/min/million cells)
This compound2.5
Perfluorooctane sulfonamide (PFOSA)15
Perfluorooctanoic acid (PFOA)5

Environmental Distribution

NFDHA has been detected in various environmental matrices, including water and sediment samples. Its presence is attributed to industrial discharge and usage in firefighting foams. Studies have shown that short-chain PFAS like NFDHA are primarily transported through water systems, raising concerns about their ecological impact and bioaccumulation in aquatic organisms .

Zebrafish Model Studies

Research utilizing zebrafish models has demonstrated that exposure to NFDHA results in developmental toxicity. The studies indicate that PFAS compounds with carboxylic acid functional groups tend to elicit less toxicity compared to those with sulfonic acid groups; however, NFDHA's effects on zebrafish development highlight its potential risks .

Q & A

Basic Research Questions

Q. Q1. What analytical methods are most effective for detecting NFDHA in environmental water samples?

Answer: NFDHA is typically quantified using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) under EPA Methods 533 and 537.1, which are optimized for per- and polyfluoroalkyl substances (PFAS) . Key methodological considerations include:

  • Sample preparation: Solid-phase extraction (SPE) with weak anion exchange (WAX) cartridges to minimize matrix interference.
  • Calibration: Use of isotopically labeled internal standards (e.g., ¹³C-labeled NFDHA) to correct for recovery variability.
  • Detection limits: Method 533 achieves a reporting limit of 2.0 ng/L for NFDHA in water matrices .

Q. Q2. How does the chemical stability of NFDHA under extreme pH conditions influence its environmental persistence?

Answer: NFDHA exhibits high thermal and chemical stability due to its perfluorinated ether backbone. Experimental studies show it remains intact under strong acidic (pH < 2) and alkaline (pH > 12) conditions, even at 250°C . Stability testing protocols involve:

  • Accelerated degradation assays: Heating samples in sealed vessels with HCl/NaOH and analyzing via LC-MS/MS.
  • Structural confirmation: Post-degradation analysis using high-resolution mass spectrometry (HRMS) to identify breakdown products, if any.

Advanced Research Questions

Q. Q3. What are the primary challenges in reconciling variable recovery rates of NFDHA across different analytical batches?

Answer: Matrix spike recoveries for NFDHA often range from 70–130%, with variability attributed to:

  • Co-eluting PFAS isomers: Use of tandem column chromatography (e.g., C18 + PFAS-specific columns) to resolve peaks .
  • Ion suppression: Mitigated by diluting samples or applying matrix-matched calibration curves .
  • Operator-dependent SPE efficiency: Standardized training and quality control (QC) checks (e.g., blanks, duplicates) are critical .

Q. Q4. How can advanced oxidation processes (AOPs) degrade NFDHA, and what are the key intermediates?

Answer: AOPs like UV/persulfate or plasma irradiation generate hydroxyl radicals (•OH) that cleave NFDHA’s ether linkages. Methodological steps include:

  • Reaction monitoring: Tracking degradation kinetics via time-resolved LC-HRMS.
  • Intermediate identification: Key products include trifluoroacetic acid (TFA) and shorter-chain perfluoroalkyl acids (PFAAs), which require toxicity assessment .

Q. Q5. What molecular interactions govern NFDHA’s role in Nafion™ polymer matrices, and how do these affect material performance?

Answer: In Nafion™ copolymers, NFDHA-derived sulfonic acid groups form ionic clusters that enhance proton conductivity. Key studies involve:

  • X-ray scattering: To map polymer morphology and cluster size.
  • Electrochemical impedance spectroscopy (EIS): To correlate ion-exchange capacity (IEC) with proton transport efficiency .

Q. Q6. What mechanistic insights explain NFDHA’s preferential partitioning into aqueous vs. lipid phases in environmental systems?

Answer: NFDHA’s hydrophilic ether-oxygen atoms increase its water solubility compared to fully fluorinated PFAAs. Experimental approaches include:

  • Octanol-water partitioning (log Kₒw): Measured using shake-flask methods with isotope-labeled standards.
  • Molecular dynamics (MD) simulations: To model interactions with organic matter and lipid bilayers .

Q. Data Contradictions and Validation

Q. Q7. How should researchers address discrepancies in reported NFDHA concentrations between EPA Method 533 and alternative techniques (e.g., TOP Assay)?

Answer: Discrepancies arise due to differing detection scopes:

  • Method 533: Targets intact NFDHA.
  • Total Oxidizable Precursor (TOP) Assay: Converts precursors to measurable PFAAs, potentially overestimating NFDHA.
  • Resolution: Use complementary assays (e.g., HRMS suspect screening) to distinguish precursors from NFDHA .

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O4/c6-2(7,1(15)16)17-3(8,9)4(10,11)18-5(12,13)14/h(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWRLPJIHGWGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3OCF2CF2OCF2COOH, C5HF9O4
Record name Acetic acid, 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382063
Record name Perfluoro-3,6-dioxaheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151772-58-6
Record name Perfluoro-3,6-dioxaheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-3,6-dioxaheptanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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